An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Introduction: Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a synthetic steroid that functions as a selective and potent agonist for the membrane progesterone receptor α (mPRα)[1][2]. Unlike nuclear progesterone receptors (nPRs) that mediate genomic effects through transcriptional regulation, mPRα is a membrane-bound receptor that elicits rapid, non-genomic responses. This guide provides a comprehensive overview of the mechanism of action of Org OD 02-0, detailing its molecular interactions, downstream signaling cascades, and physiological effects, supported by experimental data and methodologies.
Core Mechanism of Action
Org OD 02-0 exerts its biological effects by specifically binding to and activating mPRα, a member of the progestin and adipoQ receptor (PAQR) family[3]. This interaction initiates a cascade of intracellular signaling events that are independent of gene transcription and protein synthesis. The primary signaling pathways activated by Org OD 02-0 via mPRα include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways[4][5].
The activation of these pathways is often mediated through the coupling of mPRα to inhibitory G proteins (Gαi). Upon agonist binding, the activated G protein can modulate the activity of downstream effectors, leading to a variety of cellular responses.
Signaling Pathways
1. MAPK/ERK Pathway Activation:
Org OD 02-0 binding to mPRα leads to the activation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK (extracellular signal-regulated kinase) is a key event in the anti-apoptotic and neuroprotective effects of Org OD 02-0.
2. PI3K/Akt Pathway Activation:
In addition to the MAPK/ERK pathway, Org OD 02-0 activates the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and metabolism. Activation of Akt (also known as Protein Kinase B) promotes cell survival by inhibiting pro-apoptotic proteins. This pathway is also implicated in the Org OD 02-0-mediated increase in nitric oxide (NO) synthesis in endothelial cells.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (mPRα binding) | 33.9 nM | Not specified | |
| IC₅₀ (T cell proliferation) | 10.6 µM | Phytohemagglutinin-activated human T cells | |
| Effective Concentration (NO production) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Effective Concentration (Neuroprotection) | 100 nM | SH-SY5Y cells (Parkinson's disease model) | |
| Effective Concentration (PRL inhibition) | Not specified, but effective | Rat pituitaries and GH3 cell line | |
| Effective Concentration (Oocyte maturation) | Not specified, but effective | Zebrafish oocytes |
Physiological Effects and Experimental Evidence
1. Neuroprotection:
Org OD 02-0 has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease. In SH-SY5Y neuroblastoma cells, treatment with Org OD 02-0 reduced cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP⁺). This protective effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways.
2. Anti-apoptotic Effects:
In granulosa and breast cancer cells, Org OD 02-0 mimics the anti-apoptotic effects of progestins by preventing serum starvation-induced cell death. This is associated with an increase in mitochondrial membrane potential and does not involve the alteration of caspase 3 activity.
3. Endothelial Function and Vasodilation:
Org OD 02-0 stimulates the production of nitric oxide (NO) in human umbilical vein endothelial cells (HUVECs). This effect is rapid and mediated by mPRα, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt and MAPK pathways. This suggests a role for mPRα agonists in promoting vasodilation and cardiovascular health.
4. Inhibition of Prolactin Secretion:
In the pituitary gland, Org OD 02-0 has been shown to inhibit the secretion of prolactin (PRL). This effect is mediated by mPRα and involves a decrease in cyclic AMP (cAMP) accumulation and the activation of transforming growth factor-β1 (TGF-β1).
5. Reproductive Functions:
In zebrafish, Org OD 02-0 has been shown to induce both oocyte maturation and ovulation, suggesting a role in regulating reproductive processes.
Experimental Protocols
1. Radioligand Binding Assay for mPRα Affinity:
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Objective: To determine the binding affinity (IC₅₀) of Org OD 02-0 for mPRα.
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Methodology:
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Prepare cell membranes from a source expressing mPRα (e.g., HUVECs).
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Incubate the membranes with a constant concentration of a radiolabeled progestin (e.g., [³H]progesterone).
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Add increasing concentrations of unlabeled Org OD 02-0 to compete for binding.
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After incubation, separate bound from free radioligand by rapid filtration.
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Measure the radioactivity of the filters using liquid scintillation counting.
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Calculate the IC₅₀ value, which is the concentration of Org OD 02-0 that inhibits 50% of the specific binding of the radioligand.
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2. Western Blot Analysis for Signaling Pathway Activation:
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Objective: To assess the phosphorylation and activation of key signaling proteins (e.g., ERK, Akt, eNOS).
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Methodology:
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Culture cells of interest (e.g., SH-SY5Y, HUVECs) to the desired confluency.
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Treat the cells with Org OD 02-0 at various concentrations and for different time points.
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Lyse the cells to extract total protein.
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Determine protein concentration using a standard assay (e.g., BCA assay).
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Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-ERK, anti-ERK).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
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Quantify band intensities to determine the relative levels of protein phosphorylation.
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3. Nitric Oxide (NO) Production Assay:
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Objective: To measure the effect of Org OD 02-0 on NO synthesis in endothelial cells.
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Methodology:
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Culture HUVECs in appropriate plates.
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Treat the cells with Org OD 02-0.
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Collect the cell culture supernatant.
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Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
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The Griess reagent reacts with nitrite to form a colored azo dye, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
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Compare the NO levels in treated cells to those in untreated control cells.
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Experimental Workflow Diagram
Conclusion
Org OD 02-0 is a valuable research tool for elucidating the physiological roles of mPRα. Its mechanism of action, centered on the rapid, non-genomic activation of MAPK/ERK and PI3K/Akt signaling pathways, has been implicated in a diverse range of cellular processes, including neuroprotection, cell survival, endothelial function, and endocrine regulation. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of mPRα-specific agonists like Org OD 02-0.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
